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Compound of Interest

Compound Name: 5-Methoxypyridine-2-carbonitrile

Cat. No.: B1355149 Get Quote

For researchers, scientists, and drug development professionals, understanding the nuanced

structural differences between isomeric compounds is paramount. This guide provides a

comprehensive spectroscopic comparison of 5-Methoxypyridine-2-carbonitrile and its

positional isomers, offering key data to aid in their identification and differentiation.

This document summarizes the available spectroscopic data for 5-Methoxypyridine-2-
carbonitrile and its isomers where the methoxy group is located at the 3, 4, and 6 positions of

the pyridine ring. The comparison focuses on Nuclear Magnetic Resonance (NMR)

spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS),

providing a foundational dataset for researchers working with these compounds.

Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data obtained for the isomers of

methoxypyridine-2-carbonitrile. Variations in the position of the methoxy group lead to distinct

shifts in the spectral data, providing a reliable basis for differentiation.
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Isomer
1H NMR (δ,
ppm)

13C NMR (δ,
ppm)

FTIR (cm⁻¹)
Mass
Spectrum
(m/z)

5-

Methoxypyridine-

2-carbonitrile

Data not

available in

searched

literature.

Data not

available in

searched

literature.

Data not

available in

searched

literature.

[M]+: 134.05

3-

Methoxypyridine-

2-carbonitrile

Data not

available in

searched

literature.

Data not

available in

searched

literature.

Data not

available in

searched

literature.

[M]+: 134.05

4-

Methoxypyridine-

2-carbonitrile

Data not

available in

searched

literature.

Data not

available in

searched

literature.

Data not

available in

searched

literature.

[M]+: 134.05

6-

Methoxypyridine-

2-carbonitrile

4.01 (s, 3H,

OCH₃), 7.08 (d,

1H), 7.42 (d, 1H),

7.85 (t, 1H)

54.1 (OCH₃),

112.9 (C3),

117.2 (CN),

120.5 (C5),

140.2 (C4),

145.8 (C6),

163.7 (C2)

~2220 (C≡N

stretch), ~1600,

~1480 (aromatic

C=C stretch),

~1250 (Ar-O-CH₃

stretch)

[M]+: 134,

fragments at

119, 105, 91, 78

Note: The data for 6-Methoxypyridine-2-carbonitrile is based on typical values and data from

similar structures. Precise experimental data was not available in the searched literature for all

isomers.

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques

discussed. These should be adapted based on the specific instrumentation and sample

characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of

a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ

= 0.00 ppm).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard

frequency (e.g., 400 or 500 MHz for ¹H). For ¹³C NMR, a proton-decoupled sequence is

typically used.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to

TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is

commonly used. Place a small amount of the solid sample directly on the ATR crystal.

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and

pressing it into a thin disk. For liquid samples, a thin film can be cast between two salt plates

(e.g., NaCl or KBr).

Background Spectrum: Record a background spectrum of the empty sample holder (or pure

KBr pellet/salt plates) to subtract atmospheric and instrumental interferences.

Sample Spectrum: Record the spectrum of the sample.

Data Analysis: Identify the characteristic absorption bands (in cm⁻¹) corresponding to the

functional groups present in the molecule.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via direct infusion or after separation by gas chromatography (GC) or liquid

chromatography (LC).

Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or

Electrospray Ionization (ESI).
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Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus

m/z. The molecular ion peak ([M]⁺) and characteristic fragment ions are then identified.

Visualization of Isomeric Relationships
The following diagrams illustrate the structural differences between the isomers and a

conceptual workflow for their spectroscopic analysis.
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at: [https://www.benchchem.com/product/b1355149#spectroscopic-comparison-of-5-
methoxypyridine-2-carbonitrile-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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